Cas no 333306-37-9 (methyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate)

Methyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate is a brominated quinoline derivative with a phenyl substituent at the 4-position and an ester-functionalized acetoxy group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active quinoline-based scaffolds. The presence of both bromo and hydroxy groups enhances its reactivity, enabling selective functionalization for further derivatization. The ester moiety offers additional synthetic flexibility, facilitating hydrolysis or transesterification reactions. Its well-defined structure makes it suitable for applications in medicinal chemistry, where quinoline derivatives are explored for their biological activity. The compound is typically characterized by NMR and HPLC for purity verification.
methyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate structure
333306-37-9 structure
Product Name:methyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate
CAS No:333306-37-9
MF:C18H14BrNO3
MW:372.21266412735
CID:5417083
Update Time:2025-10-27

methyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate Chemical and Physical Properties

Names and Identifiers

    • methyl 2-(6-bromo-2-oxo-4-phenyl-1H-quinolin-3-yl)acetate
    • 3-Quinolineacetic acid, 6-bromo-1,2-dihydro-2-oxo-4-phenyl-, methyl ester
    • methyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate
    • Inchi: 1S/C18H14BrNO3/c1-23-16(21)10-14-17(11-5-3-2-4-6-11)13-9-12(19)7-8-15(13)20-18(14)22/h2-9H,10H2,1H3,(H,20,22)
    • InChI Key: YMHJTCYLFAOJLI-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=C(Br)C=C2)C(C2=CC=CC=C2)=C(CC(OC)=O)C1=O

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Additional information on methyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate

Research Briefing on Methyl 2-(6-Bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate (CAS: 333306-37-9)

Methyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate (CAS: 333306-37-9) is a quinoline derivative that has garnered significant attention in recent chemical and biomedical research due to its potential pharmacological properties. This compound belongs to a class of molecules known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The presence of a bromo-substituent and a phenyl ring in its structure enhances its reactivity and potential for interaction with biological targets, making it a promising candidate for drug development.

Recent studies have focused on the synthesis and characterization of methyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate, as well as its potential applications in medicinal chemistry. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as an inhibitor of specific kinase enzymes involved in cancer cell proliferation. The research highlighted the compound's ability to selectively target tumor cells while exhibiting minimal cytotoxicity toward normal cells, suggesting its potential as a lead compound for anticancer therapy.

In addition to its anticancer properties, methyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate has been investigated for its role in modulating inflammatory pathways. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported its inhibitory effects on pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. These findings indicate its potential as a therapeutic agent for inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.

The synthesis of this compound typically involves multi-step organic reactions, including bromination, esterification, and cyclization. Recent advancements in synthetic methodologies have improved the yield and purity of methyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate, as described in a 2023 Organic Process Research & Development article. The study emphasized the use of green chemistry principles, such as solvent-free reactions and catalytic processes, to enhance the sustainability of its production.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic and pharmacodynamic properties of methyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate. Future research directions may include structural modifications to improve bioavailability and reduce potential side effects. Furthermore, in vivo studies are needed to validate its therapeutic efficacy and safety profile in animal models and, eventually, clinical trials.

In conclusion, methyl 2-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)acetate (CAS: 333306-37-9) represents a versatile scaffold for drug discovery, with demonstrated potential in oncology and immunology. Continued research into its mechanisms of action and therapeutic applications will be critical for advancing its development into clinically viable treatments.

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